molecular formula C17H23N3O3 B2763654 N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941921-05-7

N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2763654
CAS RN: 941921-05-7
M. Wt: 317.389
InChI Key: QKZUGLVIOMNTEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one .


Molecular Structure Analysis

The molecular structure of similar compounds is complex and involves several functional groups. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include ozonation and catalytic hydrogenation . These reactions lead to the transformation of the initial compound into a new compound with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds. Its key features include:

Enantioselective Protein Binding

The stereoisomers of pyrrolidine compounds exhibit different binding modes to enantioselective proteins. Medicinal chemists can leverage this property to fine-tune drug profiles .

Mechanism of Action

Target of Action

The primary target of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .

Mode of Action

This compound acts as an allosteric modulator of the sigma-1 receptor . It regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Biochemical Pathways

The sigma-1 receptor plays a crucial role in several biochemical pathways. It modulates the activity of various ion channels, G-protein coupled receptors, and other proteins involved in intracellular signaling . The modulation of these pathways by N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can lead to a variety of downstream effects, including potent anti-seizure, antidepressant, or cognition-enhancing effects .

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The result of the action of N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is the modulation of the sigma-1 receptor, leading to changes in intracellular calcium signaling and other downstream effects. This can result in a variety of therapeutic effects, including anti-seizure, antidepressant, and cognition-enhancing effects .

Future Directions

The future directions for the research and development of similar compounds involve increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore . This could potentially lead to the development of new drugs with improved pharmacological properties .

properties

IUPAC Name

N-butyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-4-9-18-16(22)17(23)19-13-7-8-14(12(2)11-13)20-10-5-6-15(20)21/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZUGLVIOMNTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-butyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

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